molecular formula C14H18O7S2 B015023 p-O-t-Boc-benzylmethanethiosulfonate CAS No. 887353-41-5

p-O-t-Boc-benzylmethanethiosulfonate

Cat. No. B015023
CAS RN: 887353-41-5
M. Wt: 362.4 g/mol
InChI Key: UXATZDNKAGFYCH-UHFFFAOYSA-N
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Description

P-O-t-Boc-benzylmethanethiosulfonate (POBMTS) is an organic compound belonging to the family of thiosulfonates. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethylformamide (DMF). POBMTS is a versatile reagent with a wide range of applications in organic synthesis, including the preparation of sulfonamides, thiols, and other sulfur-containing compounds. It has also been used in the synthesis of peptide and protein derivatives and has been used as an enzyme inhibitor.

Scientific Research Applications

Reaction Mechanisms and Anti-tumor Activity

  • The compound has been studied in the context of antitumor substances, particularly focusing on its reaction with active methylene compounds. This research helps understand the alkylation mechanisms that might contribute to anti-tumor activities (Hayashi, Furukawa, Yamamoto, & Niigata, 1967).

Polymer Synthesis and Electronic Materials

  • It is involved in the synthesis of polymers with latent hydrogen-bonding on the main chain. The removal of the tert-butyloxycarbonyl (t-Boc) side unit through thermal annealing leads to the formation of hydrogen-bonded compounds with different properties, relevant for organic electronic materials (Zhang, Yang, Chen, Bhatta, Tsige, Cheng, & Zhu, 2017).

Fuel Desulfurization

  • In the context of fuel, the compound is involved in oxidative desulfurization processes. This research is significant for developing methods to reduce sulfur content in diesel fuels, enhancing environmental sustainability (Julião, Mirante, Ribeiro, Gomes, Valença, Ribeiro, Pillinger, Castro, Gonçalves, & Balula, 2019).

Peptide Synthesis and Chemical Ligation

  • It plays a crucial role in native chemical ligation, specifically in synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine. This is important for peptide synthesis and ligation methods (Crich & Banerjee, 2007).

Synthesis of Pharmaceutical Intermediates

Solar Cell Development

  • It is used in the development of materials for solar cells, such as in the synthesis of low-bandgap copolymers for enhancing the performance of polymer solar cells (Jiang, Yang, Chen, & Wei, 2011).

properties

IUPAC Name

tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXATZDNKAGFYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400377
Record name p-O-t-Boc-benzylmethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887353-41-5
Record name p-O-t-Boc-benzylmethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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